molecular formula C6H7IN2O B2551450 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine CAS No. 1383675-85-1

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine

Cat. No. B2551450
M. Wt: 250.039
InChI Key: CNCJBYRIUZKDON-UHFFFAOYSA-N
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Description

The compound "3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine" is a heterocyclic molecule that is part of a broader class of compounds with potential relevance in medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related heterocyclic compounds, which can be used to infer information about the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions with a focus on achieving high yields and regioselectivity. For instance, the synthesis of 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives is achieved through a three-step procedure involving treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process . Similarly, the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines is accomplished in 3-4 steps from commercially available pyrazoles, with a focus on the regiocontrolled construction of the heterocyclic scaffold .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the ones discussed in the papers is characterized by the presence of nitrogen and oxygen atoms within the ring system, which can influence the electronic properties and reactivity of the molecules. The presence of substituents on the heterocyclic core, such as aryl or alkyl groups, can further modulate the chemical behavior of these compounds .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored in the context of their potential to undergo further chemical transformations. For example, the isoxazolo[2,3-a]pyridin-7-one scaffold obtained from domino metathesis can be selectively oxidized or reduced, demonstrating the versatility of these heterocycles in synthetic applications . The reactivity of these compounds can also be influenced by the presence of functional groups such as diazonium or acyl azide, as seen in the synthesis of pyrazino[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The presence of heteroatoms and the degree of saturation within the ring system can affect properties such as solubility, boiling point, and stability. The papers suggest that these compounds can be synthesized in good to excellent yields, indicating favorable solubility and stability under the reaction conditions used . The stability of these compounds can also be a point of interest, as demonstrated by the synthesis of the first stable compound containing both diazonium and acyl azide functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient synthesis methods for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been developed, showcasing the potential for creating novel compounds with varying properties. This synthesis involves an intramolecular etherification process by dehydration of a 1,5-diol intermediate, highlighting the chemical versatility of this compound (Abonía et al., 2010).

Potential Pharmacological Applications

  • Pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE-4B), suggesting their potential utility in treating central nervous system, metabolic, autoimmune, and inflammatory diseases. The specific binding affinity for the PDE-4B isoform indicates a targeted approach for therapeutic applications (Abdel-Magid, 2017).

Heterocyclic System Variations and Applications

  • The creation of various fused oxazine compounds, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, has been explored. These compounds are anticipated to possess significant chemical and pharmacological activities, indicating a broad scope for scientific research (Mahmoud, El-Bordany, & Elsayed, 2017).

Structural and Molecular Analysis

  • Studies on 7-benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine have revealed diverse structures, including those with no intermolecular hydrogen bonds and hydrogen-bonded structures in one, two, or three dimensions. This structural diversity showcases the compound's adaptability in different molecular contexts (Castillo et al., 2009).

Synthesis Techniques

  • Optimized synthesis methods for 3-pyrimidinylpyrazolo[1,5-a]pyridine and related compounds, including 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, have been developed. These methods are applicable for both high throughput chemistry and large-scale synthesis, underlining the practicality of producing these compounds in varied quantities (Bethel et al., 2012).

Biological Applications

  • Pyrazolo-oxazine fused systems are reported to have pronounced biological applications, including activities as anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal agents. They also show potential in inhibiting COX-1 and COX-2 enzymes, further indicating their significance in medical research and pharmaceutical development (Dawood, Farghaly, & Raslan, 2020).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJBYRIUZKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine

Citations

For This Compound
1
Citations
PA Bethel, AD Campbell, FW Goldberg, PD Kemmitt… - Tetrahedron, 2012 - Elsevier
We have developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines (such as 3-(2,5-dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine (8)) via an optimized synthesis and …
Number of citations: 18 www.sciencedirect.com

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